2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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Overview
Description
2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound belonging to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, and an acetamide group attached to a phenyl ring with a trifluoromethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridopyrimidine derivatives typically involves the condensation of pyrimidine and pyridine precursors. One common method is the one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . This method yields a series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyridopyrimidine derivatives in high yields.
Another approach involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with beta-alkyl and beta-aryl-beta-aminoacrylic esters . Additionally, the Michael addition and subsequent cyclodehydration of 2,6-diaminopyrimidin-4-one with butynones provide another synthetic route .
Industrial Production Methods
Industrial production of such compounds often employs scalable and efficient synthetic routes that minimize the use of toxic reagents and maximize yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridopyrimidine derivatives.
Scientific Research Applications
2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation . This mechanism is particularly relevant in cancer therapy, where inhibiting DNA synthesis can slow down or stop the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used in breast cancer treatment.
Dilmapimod: A pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its trifluoromethyl substituent, which enhances its lipophilicity and metabolic stability. This structural feature can improve the compound’s bioavailability and efficacy compared to other pyridopyrimidine derivatives.
Properties
IUPAC Name |
2-(2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O3/c23-22(24,25)16-10-4-5-11-17(16)27-18(30)13-28-20(31)15-9-6-12-26-19(15)29(21(28)32)14-7-2-1-3-8-14/h1-12H,13H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKUAQGWLCJCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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